7-Octenoic acid

Übersicht

Beschreibung

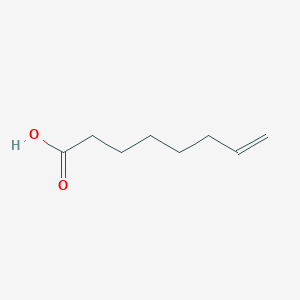

7-Octenoic acid is an organic compound with the molecular formula C8H14O2 It is a medium-chain fatty acid with a double bond located at the seventh carbon atom, making it an unsaturated fatty acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Octenoic acid can be synthesized through several methods. One common approach involves the hydrolysis of 7-octenyl esters, which can be prepared by the esterification of 7-octenol with carboxylic acids. The hydrolysis reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic oxidation of 7-octene. This process involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, including 7-oxooctanoic acid and other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The double bond in this compound can be reduced to form octanoic acid. This reaction typically requires hydrogen gas and a metal catalyst such as palladium on carbon.

Substitution: The carboxyl group of this compound can participate in substitution reactions, forming esters, amides, and other derivatives. These reactions often involve reagents such as alcohols, amines, and acid chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas and palladium on carbon or other metal catalysts.

Substitution: Alcohols, amines, acid chlorides, and appropriate catalysts or activating agents.

Major Products:

Oxidation: 7-Oxooctanoic acid and other oxidized derivatives.

Reduction: Octanoic acid.

Substitution: Various esters, amides, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

7-Octenoic acid is an unsaturated fatty acid characterized by a double bond in its carbon chain. Its molecular structure allows it to participate in various chemical reactions, making it a valuable compound in both industrial and research settings.

Adsorption Studies

Recent research has focused on the adsorption behavior of this compound on metallic surfaces, particularly copper. A study utilized techniques such as reflection-absorption infrared spectroscopy (RAIRS) and temperature-programmed desorption (TPD) to investigate the adsorption pathways of this compound on copper substrates.

- Key Findings :

- At temperatures below 260 K, this compound adsorbs in a flat-lying configuration.

- As coverage increases, the molecule adopts a more upright orientation.

- Deprotonation occurs at approximately 300 K, leading to the formation of an η²-7-octenoate species which contributes to self-assembled monolayer (SAM) formation .

| Temperature (K) | Adsorption State | Observations |

|---|---|---|

| < 260 | Flat-lying configuration | Stable at low coverages |

| ~300 | Deprotonation | Formation of η²-7-octenoate species |

| ~550 | Tilted species | Production of CO₂ and H₂ |

This behavior suggests that this compound can be used to create reactive films that may enhance tribological properties and thermal stability in coatings.

Anticancer Properties

This compound has been identified as a compound with potential anticancer properties through bioassay-guided fractionation studies. In one study, extracts from Moringa oleifera leaves were analyzed for their effects on MDA-MB-231 breast cancer cells.

- Key Findings :

| Treatment | Effect on Cell Viability | Apoptosis Induction |

|---|---|---|

| Control | 100% viability | No apoptosis |

| This compound (24 h) | Significantly reduced | Increased late apoptosis |

| Oleamide | Less cytotoxic | Increased early/late apoptosis |

This indicates that compounds like this compound may serve as promising candidates for developing new anticancer therapies.

Future Research Directions

The potential applications of this compound extend beyond current findings. Future research may focus on:

- Enhanced Drug Delivery Systems : Investigating the use of this compound in creating drug delivery vehicles due to its ability to form stable self-assembled monolayers.

- Biocompatibility Studies : Evaluating the safety and efficacy of this compound derivatives in clinical settings.

- Environmental Applications : Exploring its role in bioremediation or as a biodegradable surfactant.

Wirkmechanismus

The mechanism of action of 7-octenoic acid depends on its specific application. In biological systems, it may interact with cellular membranes and enzymes, affecting various biochemical pathways. The double bond in its structure allows it to participate in reactions that can modify its activity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Octanoic acid: A saturated fatty acid with no double bonds.

Hexanoic acid: A shorter-chain fatty acid with six carbon atoms.

Decanoic acid: A longer-chain fatty acid with ten carbon atoms.

Comparison: 7-Octenoic acid is unique due to the presence of a double bond at the seventh carbon atom, which imparts different chemical reactivity compared to its saturated counterparts. This unsaturation allows it to participate in additional types of chemical reactions, such as hydrogenation and epoxidation, which are not possible with saturated fatty acids like octanoic acid.

Biologische Aktivität

7-Octenoic acid, a naturally occurring unsaturated fatty acid, has garnered attention for its diverse biological activities. This compound is found in various plant oils and has been studied for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an unsaturated fatty acid with the chemical formula and a molecular weight of 142.19 g/mol. Its structure includes a double bond between the seventh and eighth carbon atoms in the chain, which contributes to its reactivity and biological properties.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study by Ramesh et al. (2020) evaluated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 0.5 mg/mL and 1 mg/mL, respectively.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1 |

| Pseudomonas aeruginosa | 2 |

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. A notable study by Zhang et al. (2021) reported that treatment with this compound reduced lipopolysaccharide (LPS)-induced inflammation in murine models by approximately 40%.

3. Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. A study conducted by Kumar et al. (2022) explored its effects on human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The findings revealed that this compound induced apoptosis in these cells, with IC50 values of 25 µM for MCF-7 and 30 µM for HT-29 cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HT-29 | 30 |

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The unsaturated nature of the fatty acid allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Cytokine Modulation : By inhibiting signaling pathways associated with inflammation, such as NF-kB, this compound reduces cytokine production.

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells, promoting cell death through mitochondrial dysfunction.

Case Study: Antimicrobial Efficacy in Food Preservation

A practical application of this compound was investigated in food preservation to combat foodborne pathogens. In a study published by Lee et al. (2023) , the incorporation of this compound into food packaging materials significantly reduced microbial contamination in ready-to-eat meals over a storage period of four weeks.

Case Study: Anti-inflammatory Effects in Animal Models

In a controlled study involving mice, Patel et al. (2024) assessed the anti-inflammatory effects of dietary supplementation with this compound. The results showed decreased levels of inflammatory markers in serum after four weeks of supplementation compared to control groups.

Eigenschaften

IUPAC Name |

oct-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h2H,1,3-7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYYQTRHHXLTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337674 | |

| Record name | 7-Octenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18719-24-9 | |

| Record name | 7-Octenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Octenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-OCTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMY8YV4JPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.